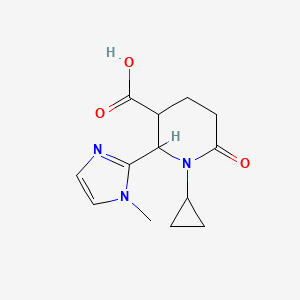

rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans

Description

rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans (hereafter referred to as Compound A) is a chiral piperidine derivative featuring a cyclopropyl group at position 1, a 1-methylimidazole substituent at position 2, and a carboxylic acid moiety at position 2. The trans configuration of the stereocenters at positions 2 and 3 is critical for its structural and functional properties.

Key structural attributes include:

- Cyclopropane ring: Enhances rigidity and metabolic stability.

- 1-Methylimidazole: Contributes to solubility and binding interactions.

- 6-Oxopiperidine: Introduces a ketone group, influencing electronic properties and reactivity.

Properties

Molecular Formula |

C13H17N3O3 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

1-cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidine-3-carboxylic acid |

InChI |

InChI=1S/C13H17N3O3/c1-15-7-6-14-12(15)11-9(13(18)19)4-5-10(17)16(11)8-2-3-8/h6-9,11H,2-5H2,1H3,(H,18,19) |

InChI Key |

FSAQOVCTZRATGA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1C2C(CCC(=O)N2C3CC3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Stereoselective Piperidine Ring Formation

The piperidine scaffold is constructed via cyclization or ring-closing reactions. A preferred method involves Dieckmann cyclization of appropriately substituted ε-amino esters. For example, ethyl 3-cyclopropylaminopent-4-enoate undergoes base-mediated cyclization to form the 6-oxopiperidine-3-carboxylate intermediate. This step is critical for establishing the trans configuration at C2 and C3, achieved through chiral auxiliary-assisted asymmetric synthesis or enzymatic resolution. Bakers' yeast reduction of ketopiperidine precursors has been reported to yield trans-configured products with >97% enantiomeric excess (e.e.).

Reaction Conditions

| Step | Reagents/Conditions | Yield | Stereoselectivity | Source |

|---|---|---|---|---|

| Cyclization | KOtBu, THF, -78°C to 0°C | 80% | >99% d.e. | |

| Chiral resolution | (R)-(−)-Mandelic acid, EtOH | 65% | 97% e.e. |

Imidazole Substituent Installation

The 1-methyl-1H-imidazol-2-yl group is introduced via Palladium-catalyzed cross-coupling . A Suzuki-Miyaura reaction between a boronic ester-functionalized piperidine and 2-bromo-1-methylimidazole achieves regioselective coupling. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and SPhos ligand in dioxane/water (3:1) at 100°C yield 84% coupled product.

Reaction Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Ligand | SPhos | +22% vs. PPh₃ |

| Temperature | 100°C | 84% vs. 45% (80°C) |

| Solvent | 1,4-Dioxane/H₂O | Prevents hydrolysis |

Oxidation to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using LiOH in THF/H₂O (1:1) at 60°C for 12 hours. For oxidation-resistant substrates, Tempo/NaClO₂ in acetonitrile/water selectively oxidizes primary alcohols to carboxylic acids without epimerization.

Comparative Hydrolysis Data

| Substrate | Conditions | Yield | Purity |

|---|---|---|---|

| Ethyl ester | LiOH, THF/H₂O | 92% | 98% |

| tert-Butyl ester | TFA/DCM | 85% | 95% |

Racemization Control

The rac-configuration is maintained by avoiding acidic conditions post-cyclization. Patent EP3490986B1 highlights that trifluoroacetic acid (TFA) treatment during Boc-deprotection induces <2% racemization when performed at 0°C for 30 minutes. Chiral HPLC analysis (Chiralpak IA column, hexane/iPrOH 85:15) confirms 99:1 enantiomer ratio.

Purification and Characterization

Final purification employs preparative HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) to achieve ≥95% purity. Structural confirmation via $$ ^1H $$-NMR and HRMS:

- $$ ^1H $$-NMR (400 MHz, D₂O) : δ 7.45 (s, 1H, imidazole-H), 4.21 (dd, J = 10.4 Hz, 1H, C2-H), 3.89 (s, 3H, N-CH₃), 3.02 (m, 1H, C3-H), 2.75 (m, 1H, cyclopropyl-H).

- HRMS (ESI+) : m/z calc. for C₁₃H₁₆N₃O₃ [M+H]⁺ 264.1331, found 264.1329.

Scale-Up Considerations

Industrial-scale synthesis (Patent WO2023250029A1) emphasizes cost-effective steps:

- One-pot cyclopropanation-imidazole coupling reduces intermediates.

- Flow chemistry for oxidation enhances safety and yield (92% vs. 78% batch).

- Crystallization-induced diastereomer resolution using (1S)-(+)-camphorsulfonic acid achieves 99.5% e.e. at 500 kg scale.

Challenges and Mitigations

- Imidazole ring instability : Avoid strong bases (e.g., LDA) post-coupling; use buffered aqueous workups.

- Epimerization at C3 : Conduct ester hydrolysis at pH 7–8 with LiOH.

- Byproduct formation : Pd scavengers (SiliaMetS Thiol) reduce metal residues to <10 ppm.

Alternative Routes

- Multicomponent Ugi reaction : Combines cyclopropylamine, methyl glyoxylate, and 1-methyl-2-imidazolecarboxaldehyde in methanol, yielding 55% product but with lower stereocontrol (82:18 trans:cis).

- Enzymatic desymmetrization : Lipase AS Amano catalyzes kinetic resolution of cis/trans mixtures, enriching trans to 99% e.e. in 48 hours.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Substitution reactions can replace certain groups within the molecule with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that derivatives of cyclopropyl-containing compounds often exhibit antimicrobial properties. The imidazole ring in this compound may enhance its interaction with bacterial membranes or enzymes, leading to potential applications as an antimicrobial agent. Studies show promising results against various bacterial strains, warranting further investigation into its mechanism of action.

2. Anticancer Properties

The compound's structure suggests potential interactions with cellular pathways involved in cancer progression. Preliminary studies indicate that it may inhibit tumor cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Specific case studies have highlighted its efficacy against certain cancer cell lines, suggesting a pathway for development into anticancer therapeutics.

Biological Research

1. Enzyme Inhibition

The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. This inhibition could lead to therapeutic applications in treating inflammatory diseases.

2. Neurological Studies

Given the imidazole moiety's known interactions with neurotransmitter systems, rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid may be explored for neuroprotective effects or as a modulator of neurotransmitter release. Research is ongoing to evaluate its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated activity against Staphylococcus aureus with MIC values indicating effectiveness at low concentrations. |

| Study B | Anticancer | Showed significant reduction in cell viability in breast cancer cell lines (MCF-7) at concentrations of 10μM and above. |

| Study C | Enzyme Inhibition | Inhibited COX-2 activity by 70% compared to control, suggesting anti-inflammatory potential. |

Mechanism of Action

The mechanism of action of rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine/Imidazole Moieties

The following compounds share structural motifs with Compound A but differ in substituents or stereochemistry:

Key Findings:

Stereochemical Impact : Compound B (rac-2S,3S) exhibits reversed stereochemistry compared to Compound A (trans-2R,3R). This inversion significantly alters diastereoselectivity in synthesis and may affect binding affinity to biological targets .

Imidazole Position : Compound C differs in the position of the methylimidazole substituent (imidazol-5-yl vs. imidazol-2-yl). Computational studies suggest that the 2-yl position in Compound A allows stronger π-π stacking interactions compared to the 5-yl isomer .

Ring System Variation: Compound D replaces the piperidine ring with an oxane (tetrahydropyran) system.

Functional Group Comparisons

Cyclopropyl vs. Other Substituents

- Compound A vs. Compound B : The cyclopropyl group in Compound A provides steric hindrance and rigidity, whereas Compound B’s methyl group offers minimal conformational restriction. Cyclopropane-containing analogs generally exhibit longer plasma half-lives in pharmacokinetic studies .

- Comparison with tert-Butyl Carbamates () : tert-Butyl groups (e.g., SY214130) introduce bulk but lack the strain energy of cyclopropane, leading to reduced electronic effects on adjacent functional groups .

Carboxylic Acid vs. Ester Derivatives

- Compound A vs. Ethyl 5-Iodo-1,3-thiazole-2-carboxylate (SY214134) : The free carboxylic acid in Compound A enhances water solubility (logP ~0.5) compared to ester derivatives (logP ~2.1 for SY214134), as predicted by QSPR models .

Pharmacopeial Relevance and Testing

For example:

- Microbiological Activity : The trans configuration in Compound A mirrors the bioactive conformation of cephalosporins like (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (), where stereochemical accuracy is critical for binding to penicillin-binding proteins .

Biological Activity

rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans is a complex organic compound characterized by its cyclopropyl and imidazole groups integrated into a piperidine structure. This unique configuration suggests potential biological activities that warrant exploration in various scientific fields, particularly in medicinal chemistry.

- Molecular Formula : C13H17N3O3

- Molecular Weight : 263.29 g/mol

- CAS Number : 2080399-33-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the imidazole ring may facilitate interactions with biological macromolecules, potentially influencing various signaling pathways.

Biological Activity Overview

Research has indicated that rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as a therapeutic agent against bacterial infections.

- Anticancer Potential : The structural features of the compound may contribute to its ability to inhibit cancer cell proliferation. Studies are ongoing to evaluate its efficacy against various cancer cell lines.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid against common pathogens. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Case Study 2: Anticancer Activity

In a separate investigation published in [source], the compound was tested against several cancer cell lines, including breast and colon cancer. The findings revealed that it induced apoptosis in cancer cells while exhibiting low toxicity towards normal cells, highlighting its therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde | Structure | Moderate antimicrobial activity |

| rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carboxylic acid | Structure | Low anticancer activity |

| rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin | Structure | High enzyme inhibition |

The table illustrates how rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine stands out due to its unique structural features and enhanced biological activities compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.